REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])[CH3:2].S(=O)(=O)(O)O.[N+:19]([O-])([OH:21])=[O:20]>>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([N+:19]([O-:21])=[O:20])[C:8]([F:11])=[CH:7][C:6]=1[F:12])[CH3:2]
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Name
|
|
Quantity
|
5.33 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C1=C(C=C(C=C1)F)F)=O
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Name
|
|
Quantity
|
3.5 mL
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred for 2 hours at 0° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
partitioned between dichloromethane (2×50 mL) and water (25 mL)
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Type
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EXTRACTION
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Details
|
The organic phase was back extracted with water (25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=C(C(=C1)[N+](=O)[O-])F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |